N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with thiophene rings. The pyrazole moiety is substituted at the 1-position with an ethyl group linked to a thiophene-2-sulfonamide group, while the 3- and 5-positions are methylated.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S3/c1-11-15(13-5-9-21-10-13)12(2)18(17-11)7-6-16-23(19,20)14-4-3-8-22-14/h3-5,8-10,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBIEHXZFVPCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry.
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to a range of therapeutic effects.
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiophene derivatives can be easily sulfonated, nitrated, halogenated, acylated but cannot be alkylated and oxidized.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thiophene group, which is critical for its biological interactions. The molecular formula is , with a molecular weight of approximately 318.39 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of thiophene and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may inhibit bacterial growth effectively.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Activity
The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pathways involved in inflammation, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in various inflammatory diseases . The sulfonamide group may enhance this activity by improving solubility and bioavailability.
Anticancer Potential
This compound has also been explored for its anticancer properties. Pyrazole derivatives have demonstrated activity against several cancer cell lines, including lung and colon cancers . The mechanism likely involves the modulation of cell signaling pathways that control proliferation and apoptosis.
The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific enzymes or receptors within cellular pathways. For example, studies suggest that the inhibition of JNK by related thiophene sulfonamides can prevent neuronal cell death and reduce inflammation .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Neuroprotection: A study demonstrated that thiophene sulfonamides could protect neuronal cells from apoptosis induced by growth factor deprivation .
- Antimicrobial Efficacy: In another investigation, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, showing potent effects against both gram-positive and gram-negative bacteria .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds structurally related to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases associated with oxidative damage.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic use in treating inflammatory diseases .
Anticancer Potential
Studies have evaluated the anticancer activity of similar compounds against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549). Molecular docking studies have indicated that these compounds may interact effectively with key proteins involved in cancer progression, positioning them as potential candidates for further development in cancer therapy .
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant activity of various pyrazole derivatives, this compound was found to exhibit significant radical scavenging activity. The study utilized several assays, including DPPH and ABTS radical scavenging tests, demonstrating the compound's ability to reduce oxidative stress markers in vitro.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects of this compound revealed its capacity to inhibit the expression of COX enzymes in cultured macrophages. This study employed ELISA techniques to quantify cytokine levels post-treatment, showing a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls.
Case Study 3: Anticancer Activity Assessment
In vitro studies conducted on HepG-2 and A-549 cell lines indicated that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism of action was explored through cell cycle analysis and apoptosis assays, suggesting that the compound induces apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related derivatives from the evidence:
*Note: The molecular formula and weight of the target compound are estimated based on structural similarities to referenced compounds.
Functional Group Analysis
- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound and the fluorophenyl derivative is more acidic (pKa ~10–11) than the carboxamide group in the cyclopropane derivative (pKa ~15–17). This difference may influence binding to targets like carbonic anhydrases or kinases, which often interact with sulfonamides .
- Thiophene vs.
Pharmacological Hypotheses
The sulfonamide group may confer inhibitory activity against metalloenzymes (e.g., carbonic anhydrases) or tyrosine kinases, as seen in related sulfonamide derivatives .
The absence of fluorine or cyclopropane substituents in the target compound may reduce metabolic stability compared to and , respectively.
Preparation Methods
Catalytic Gas-Phase Synthesis of Thiophene
The butadiene-sulfur process, enhanced by lanthanide catalysts, is the most efficient method for thiophene production. As detailed in the patent CN114773311A, butadiene and sulfur react at 300–350°C under normal pressure in a tubular reactor packed with lanthanum chloride- or cerium chloride-coated ceramic pall rings. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst | LaCl₃:CeCl₃ (2:1 molar) | Reduces tar formation by 38% |
| Reaction Temperature | 325°C | Maximizes thiophene selectivity |
| Residence Time | 1.5 seconds | Minimizes polymerization |
| Sulfur:Butadiene Ratio | 1.1:1 molar | Prevents sulfur deposition |
This method achieves a thiophene yield of 78.58% with 99.97% purity after single-step rectification.
Chlorosulfonation of Thiophene
Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation using ClSO₃H in dichloroethane at −5°C. The reaction proceeds as:
$$
\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{-5^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl} \quad \text{}
$$
Critical factors include:
- Temperature Control : Below 0°C to avoid polysubstitution.
- Solvent Polarity : Dichloroethane minimizes side reactions.
- Stoichiometry : 1.2 equivalents of ClSO₃H ensures complete conversion.
Preparation of Pyrazole-Thiophene Intermediate
The pyrazole core is constructed via cyclocondensation, followed by thiophene functionalization.
Pyrazole Ring Formation
3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazole is synthesized by reacting thiophene-3-carbaldehyde with acetylacetone and hydrazine hydrate in refluxing ethanol:
$$
\text{Thiophene-3-carbaldehyde} + \text{Acetylacetone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, 78°C}} \text{Pyrazole Intermediate} \quad \text{}
$$
| Condition | Optimization Finding |
|---|---|
| Solvent | Ethanol > DMF (yield 72% vs 65%) |
| Reaction Time | 6 hours (95% conversion) |
| Hydrazine Equivalents | 1.5 (avoids over-alkylation) |
Ethylamine Side Chain Introduction
The pyrazole intermediate undergoes alkylation with 2-bromoethylamine hydrobromide in acetonitrile under basic conditions:
$$
\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{NaHCO₃, MeCN}} \text{N-(2-Aminoethyl)pyrazole} \quad \text{}
$$
Key parameters:
- Base : Sodium bicarbonate (pH 8–9 prevents decomposition).
- Temperature : 50°C (higher temperatures cause elimination).
- Workup : Ion-exchange chromatography to isolate the amine.
Sulfonylation and Final Coupling
The amine intermediate reacts with thiophene-2-sulfonyl chloride to form the target compound.
Sulfonamide Bond Formation
Reaction conditions for sulfonylation:
$$
\text{N-(2-Aminoethyl)pyrazole} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound} \quad \text{}
$$
| Factor | Optimal Setting | Effect on Yield |
|---|---|---|
| Solvent | DMF | 85% yield |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
| Temperature | 60°C, 4 hours | Completes in 4h |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7). Structural validation employs:
- ¹H NMR : Pyrazole C–H protons at δ 6.23 ppm (singlet), thiophene protons at δ 7.45–7.52 ppm.
- HRMS : Calculated [M+H]⁺ = 409.12, observed 409.11.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing:
Continuous Flow Reactor Design
Adapting the gas-phase thiophene synthesis (CN114773311A) to a continuous flow system reduces tar formation and improves throughput:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Thiophene Yield | 78.58% | 82.4% |
| Catalyst Lifespan | 24 days | 60 days |
| Energy Consumption | 1.2 kWh/kg | 0.8 kWh/kg |
Catalyst Regeneration
Lanthanide catalysts (LaCl₃/CeCl₃) are regenerated by high-temperature calcination at 500°C for 2 hours, restoring 98% activity.
Q & A
Q. What are the standard synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole-thiophene core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Reacting hydrazine derivatives with thiophene-containing ketones under acidic/basic conditions to form the pyrazole ring .
- Sulfonamide Formation : Coupling the pyrazole-ethyl intermediate with thiophene-2-sulfonyl chloride in anhydrous solvents (e.g., DCM) under nitrogen atmosphere .
- Purification : Column chromatography or recrystallization to isolate the final product.
Validation of intermediates is achieved via TLC monitoring and spectroscopic confirmation (e.g., H NMR, C NMR, and LC-MS) to ensure structural fidelity at each stage .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming proton environments and carbon frameworks, particularly for distinguishing thiophene and pyrazole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For solid-state structural elucidation, SHELX programs (e.g., SHELXL) are employed to resolve bond lengths, angles, and intermolecular interactions, though crystal growth may require optimized solvent systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonamide coupling?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis .
- Temperature Control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
Statistical methods like Design of Experiments (DoE) can systematically evaluate parameter interactions (e.g., pH, solvent ratio) to maximize yield .
Q. How should researchers address contradictions between computational modeling and experimental structural data?
Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental data (X-ray/NMR) often arise from:
- Solvent Effects : Simulations may neglect solvent-induced conformational changes.
- Crystal Packing Forces : X-ray structures can reflect intermolecular interactions absent in gas-phase models.
Resolution strategies include: - MD Simulations : Performing molecular dynamics in explicit solvent to mimic experimental conditions .
- Conformational Sampling : Using NMR-derived NOE restraints to validate dynamic conformations .
Q. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?
- Computational Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., cyclooxygenase-2) by analyzing sulfonamide interactions with active sites .
- In Vitro Assays : Enzymatic inhibition studies (e.g., IC determination) combined with SAR analysis to identify critical functional groups (e.g., thiophene vs. pyrazole substitutions) .
- Metabolite Tracking : LC-MS/MS identifies oxidation or hydrolysis products in hepatic microsomal models .
Q. How can crystallographic challenges (e.g., low diffraction quality) be mitigated for this compound?
- Crystallization Screens : Employ sparse-matrix screens (e.g., Hampton Research) to identify optimal precipitant combinations .
- Cryoprotection : Soaking crystals in glycerol or ethylene glycol solutions to improve diffraction under cryogenic conditions .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for pseudo-merohedral twins .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Substituent Variation : Systematically modify the pyrazole’s 3,5-dimethyl groups or thiophene’s sulfur position to assess electronic/steric effects .
- Biological Profiling : Compare IC values across derivatives in target-specific assays (e.g., kinase inhibition) to correlate substituents with potency .
- QSAR Modeling : Build quantitative models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Challenges
Q. How should researchers handle hygroscopicity or stability issues during storage?
- Storage Conditions : Use desiccators with silica gel under inert gas (N) to prevent hydrolysis of the sulfonamide group .
- Stability Assays : Accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify degradation pathways (e.g., sulfonic acid formation) .
Q. What advanced techniques are suitable for identifying metabolic byproducts?
- High-Resolution LC-MS : Coupled with in vitro models (e.g., liver microsomes) to detect phase I/II metabolites .
- Isotopic Labeling : S-labeled sulfonamide precursors track sulfur-containing metabolites via radiometric detection .
Q. How can computational modeling improve the design of analogs with enhanced bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
